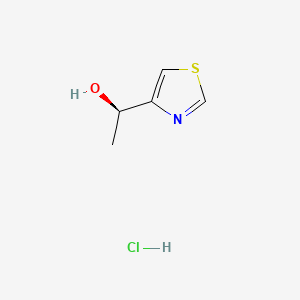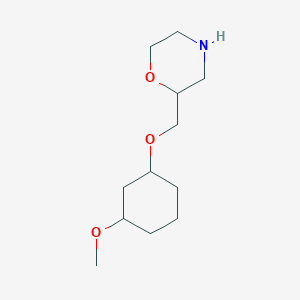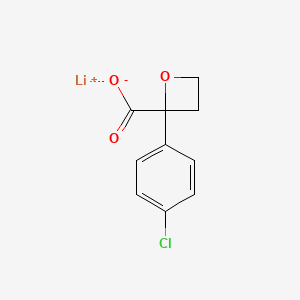
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is a compound that features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the lithium ion and the 4-chlorophenyl group further enhances its chemical behavior, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate, often involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide undergoes ring closure to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Photoredox catalysis has been employed to generate oxetanes from alcohols and vinyl sulfonium ions under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles or acids, leading to the formation of open-chain compounds.
Substitution reactions: The presence of the 4-chlorophenyl group allows for electrophilic aromatic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the lithium ion or the organic moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for ring-opening reactions, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield open-chain carboxylates, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring and the 4-chlorophenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The lithium ion can also participate in ionic interactions, influencing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane derivatives: These compounds also feature a strained ring structure but with three members instead of four.
Other oxetane derivatives: Compounds with different substituents on the oxetane ring can exhibit varying reactivity and applications.
Uniqueness
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is unique due to the presence of the lithium ion and the 4-chlorophenyl group, which confer distinct chemical properties and reactivity compared to other oxetane derivatives .
Eigenschaften
Molekularformel |
C10H8ClLiO3 |
|---|---|
Molekulargewicht |
218.6 g/mol |
IUPAC-Name |
lithium;2-(4-chlorophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
UVYGCCYXQCHJFP-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1COC1(C2=CC=C(C=C2)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


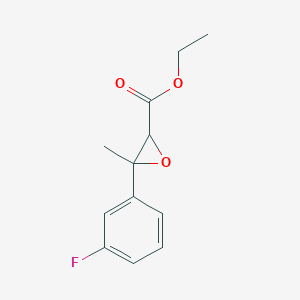
![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)



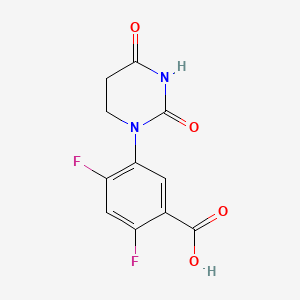
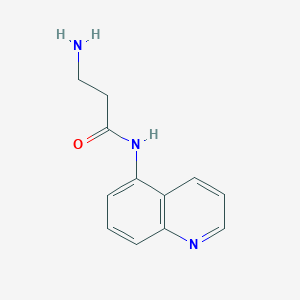
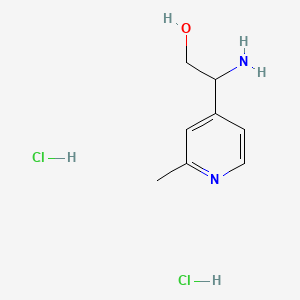
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)
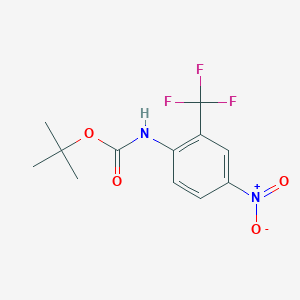
![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
